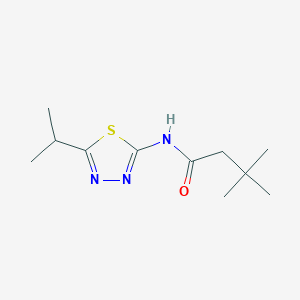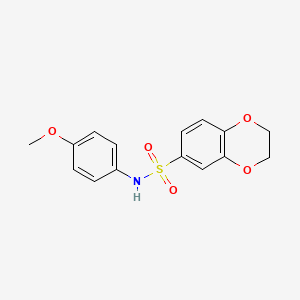
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide, also known as IDRA-21, is a synthetic compound that belongs to the class of ampakines. Ampakines are a group of compounds that enhance the activity of AMPA receptors in the brain. IDRA-21 is a potent ampakine that has been shown to have cognitive-enhancing effects in animal models.
作用機序
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide acts as a positive allosteric modulator of AMPA receptors, which are responsible for excitatory neurotransmission in the brain. By enhancing the activity of these receptors, this compound increases the strength of synaptic connections and promotes the formation of new synapses, leading to improved cognitive function.
Biochemical and physiological effects:
This compound has been shown to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. These effects contribute to the cognitive-enhancing properties of this compound.
実験室実験の利点と制限
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide has several advantages for use in laboratory experiments, including its potency and specificity for AMPA receptors, as well as its ability to cross the blood-brain barrier. However, its short half-life and rapid metabolism can make it difficult to administer and study in vivo.
将来の方向性
Future research on N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide could focus on optimizing its pharmacokinetic properties to improve its bioavailability and duration of action. It could also investigate its potential therapeutic applications in other cognitive disorders, such as traumatic brain injury and stroke. Additionally, further studies could explore the molecular mechanisms underlying its cognitive-enhancing effects and identify potential targets for drug development.
合成法
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide can be synthesized through a multi-step process that involves the condensation of 2-cyano-3-methylbutanamide with thiosemicarbazide, followed by the reaction with isopropyl iodide and sodium hydride. The final product is obtained through purification by column chromatography.
科学的研究の応用
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide has been extensively studied for its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has been shown to improve memory and learning in animal models, and early clinical trials have demonstrated its safety and efficacy in humans.
特性
IUPAC Name |
3,3-dimethyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3OS/c1-7(2)9-13-14-10(16-9)12-8(15)6-11(3,4)5/h7H,6H2,1-5H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFUWNUYTBZPLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5864005.png)
![2-(benzylamino)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864011.png)
![N-(3,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5864019.png)


![5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864068.png)

![2'-{[(3-methoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5864082.png)
![1-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5864089.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5864097.png)
![2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5864098.png)

![2-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-benzimidazole hydrobromide](/img/structure/B5864111.png)
